(3-Bromopyridin-4-yl)methanamine hydrochloride
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Overview
Description
(3-Bromopyridin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with formaldehyde and ammonia under controlled conditions to yield (3-Bromopyridin-4-yl)methanamine, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Bromopyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Bromopyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromopyridin-4-yl)methanamine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand or catalyst, interacting with molecular targets such as enzymes or receptors. The pathways involved can vary widely, but typically include binding to active sites or facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromopyridin-3-yl)methanamine hydrochloride
- (3-Bromopyridin-2-yl)methanamine hydrochloride
- (6-Bromopyridin-2-yl)methanamine hydrochloride
Uniqueness
(3-Bromopyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-bromopyridin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQKDPSYPWNJAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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